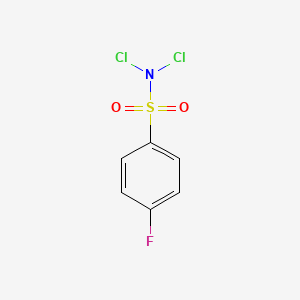propanedinitrile CAS No. 647839-96-1](/img/structure/B12584108.png)
[(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound that features a chloropyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to a reaction with malononitrile to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of (5-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(5-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
(5-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
5-Chloro-3-pyridineboronic acid: Shares the chloropyridine moiety but differs in its functional groups and applications.
Methyl 5-(2-chloropyridin-3-yl)pentanoate: Contains a chloropyridine ring but has different substituents and chemical properties.
The uniqueness of (5-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring with a trifluoropropyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
属性
CAS 编号 |
647839-96-1 |
|---|---|
分子式 |
C12H9ClF3N3 |
分子量 |
287.67 g/mol |
IUPAC 名称 |
2-[(5-chloropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9ClF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
InChI 键 |
ZANMFFSNQGMHNH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Cl)CC(CCC(F)(F)F)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


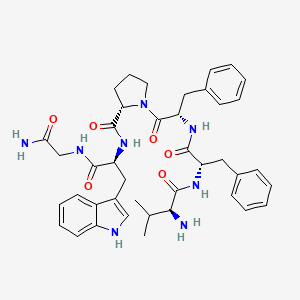
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
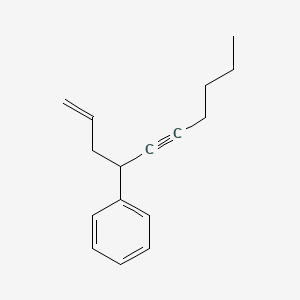
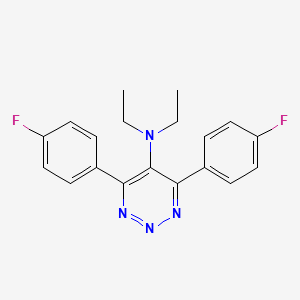

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
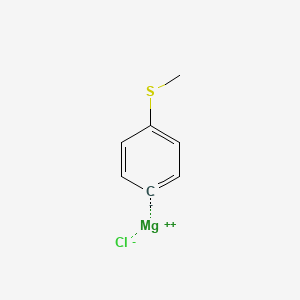
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
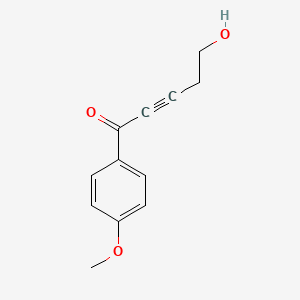

![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
